
Ganoderic acid DF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a larger group of ganoderic acids, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties . Ganoderic acid DF is distinguished by its unique chemical structure, which includes a β-hydroxy substituent at the C-11 position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acid DF involves the mevalonate pathway, which starts with acetyl-coenzyme A as the initial substrate. This pathway includes several enzymatic steps, leading to the formation of lanosterol, which is then converted into various ganoderic acids, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and static culture are employed to enhance the yield of ganoderic acids. The addition of oleic acid during the fermentation process has been shown to significantly increase the production of ganoderic acids .
Análisis De Reacciones Químicas
Types of Reactions: Ganoderic acid DF undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce additional oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride are employed to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with improved pharmacological properties.
Biology: Investigated for its role in modulating biological pathways, including immune response and apoptosis.
Medicine: Demonstrated potential as an anti-cancer agent by regulating the p53-MDM2 pathway. It also exhibits anti-inflammatory and antioxidant activities, making it a candidate for treating chronic diseases.
Mecanismo De Acción
Ganoderic acid DF is part of a larger family of ganoderic acids, which includes compounds such as ganoderic acid A, ganoderic acid B, and ganoderic acid C. While these compounds share a common lanostane skeleton, they differ in their functional groups and biological activities . For example, ganoderic acid A is known for its anti-tumor activity, while ganoderic acid B exhibits strong anti-inflammatory properties . The unique β-hydroxy substituent at the C-11 position of this compound distinguishes it from other ganoderic acids and contributes to its specific pharmacological profile .
Comparación Con Compuestos Similares
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid G
- Ganoderic acid N
Ganoderic acid DF stands out due to its unique chemical structure and diverse pharmacological activities, making it a valuable compound for scientific research and therapeutic applications.
Propiedades
Fórmula molecular |
C30H44O7 |
|---|---|
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
(6R)-6-[(5R,7S,10S,11S,13R,14R,17R)-7,11-dihydroxy-4,4,10,13,14-pentamethyl-3,15-dioxo-2,5,6,7,11,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-21,32-33H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,20+,21+,28+,29-,30+/m1/s1 |
Clave InChI |
MFIBBDYLQUDECT-JJHCDENKSA-N |
SMILES isomérico |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C[C@@H](C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |
SMILES canónico |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
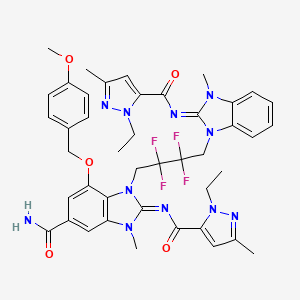
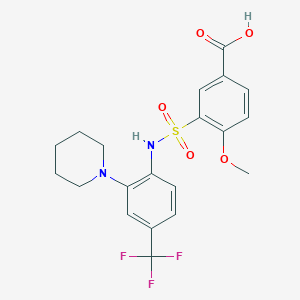

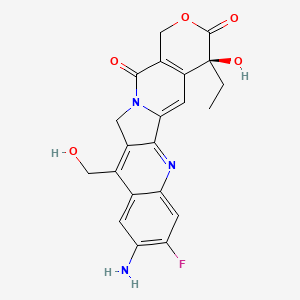
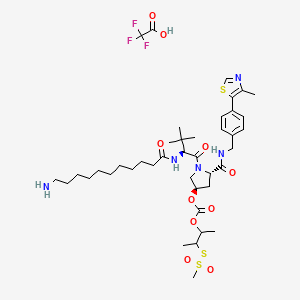
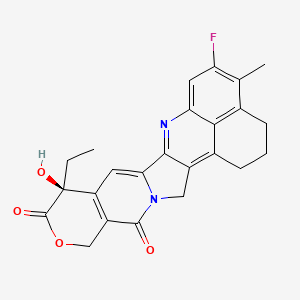


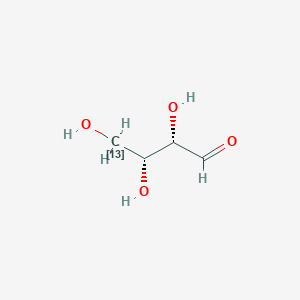
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
